molecular formula C20H38O6 B3056521 Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester CAS No. 72063-60-6

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester

Cat. No.: B3056521
CAS No.: 72063-60-6
M. Wt: 374.5
InChI Key: YUQGCGMSKJTKRL-UHFFFAOYSA-N
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Description

Octanoic acid, 2-[2-[2-[(1-oxohexyl)oxy]ethoxy]ethoxy]ethyl ester, also known as 2-(2-(2-(octanoyloxy)ethoxy)ethoxy)ethyl nonanoate, is a chemical compound used in various scientific research fields and industries. It has a molecular formula of C20H38O6 and a molecular weight of 374.51 .


Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain with oxygen atoms interspersed, forming ether and ester functional groups. The presence of these oxygen-containing groups can significantly affect the compound’s physical and chemical properties .

Scientific Research Applications

Enzymatic Activity and Organ Injury

Research into fatty acid ethyl esters, which are products of esterification of fatty acids with ethanol, reveals their potential to cause organ injury in chronic alcohol abusers. The formation of these esters is catalyzed by FAEE synthase, an enzyme present in both animal and human brains. Studies investigating the effects of acute and chronic ethanol exposure on FAEE synthase activity in mice suggest that the enzyme's activity varies with different fatty acid substrates and duration of ethanol exposure, indicating a complex interaction between alcohol consumption and organ injury mechanisms (Zheng & Hungund, 1998).

Antibacterial Applications

In the realm of antibacterial research, derivatives of octanoic acid have been evaluated for their efficacy against bacterial infections. For instance, a study synthesized and evaluated the antibacterial properties of 1,2,3,4-tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters against Escherichia coli in mice, demonstrating potential applications of octanoic acid derivatives in combating gram-negative bacterial infections (Santilli, Scotese, & Yurchenco, 1975).

Neuroprotection and Anti-inflammatory Effects

The neuroprotective and anti-inflammatory properties of ethyl pyruvate, a simple aliphatic ester, and its derivatives, such as N,N-diethyl-2-oxopropanamide (DEOPA), have been explored in various studies. These compounds have demonstrated significant protective effects against ischemic brain damage, suggesting that octanoic acid derivatives could be utilized in developing treatments for inflammation-related diseases, including those affecting the brain (Lee et al., 2017).

Metabolite Analysis and Biomarker Identification

The detection and analysis of metabolites like (2-methoxyethoxy)acetic acid (MEAA) in urine from jet fuel-exposed mice highlight the potential of octanoic acid derivatives in environmental health and safety. Such studies contribute to understanding exposure biomarkers and the metabolic pathways of glycol ethers, providing insights into occupational health risks (B'hymer, Keil, & Cheever, 2005).

Pharmacokinetics and Embryotoxicity

Investigations into the pharmacokinetic determinants of embryotoxicity in rats by various organic acids, including octanoic acid, shed light on the importance of pharmacokinetic parameters in understanding the teratologic outcomes of structurally similar chemicals. Such research aids in the development of safer pharmaceuticals and chemicals by identifying key factors that influence their developmental toxicity (Scott, Collins, & Nau, 1994).

Properties

IUPAC Name

2-[2-(2-hexanoyloxyethoxy)ethoxy]ethyl octanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O6/c1-3-5-7-8-10-12-20(22)26-18-16-24-14-13-23-15-17-25-19(21)11-9-6-4-2/h3-18H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQGCGMSKJTKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCCOCCOCCOC(=O)CCCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60823217
Record name 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72063-60-6
Record name 2-{2-[2-(Hexanoyloxy)ethoxy]ethoxy}ethyl octanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60823217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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